Field: Structural Chemistry
Application: The compound 4,4,4-trifluoro-3,3-dihydroxy-1-thiophene-2-yl-butane-1-one, which is structurally similar to the compound , has been used in structural chemistry for X-ray diffraction analysis and quantum chemical calculations.
Method: The methods used include X-ray diffraction analysis and quantum chemical calculations.
Field: Agrochemical and Pharmaceutical Industries
Application: Trifluoromethylpyridines, which contain a trifluoromethyl group like the compound , have been used as a key structural motif in active agrochemical and pharmaceutical ingredients.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Field: Organic Chemistry
Application: 4,4,4-Trifluoro-1-phenyl-1,3-butanedione has been used in the synthesis of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction.
Field: Material Science
Application: The compound 4,4,4-trifluoro-1-(2-naphthyl)butane-1,3-dionato, which is structurally similar to the compound , has been used in the study of slow magnetic relaxation and luminescence properties in neodymium.
Application: The compound 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, which is structurally similar to the compound , has been used in the synthesis, structure, and cyclocondensation with hydroxylamine and hydrazine.
Field: Electrochemical Science
Application: The compound 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, which is structurally similar to the compound , has been used in the preparation of functionalized sol-gel matrix materials.
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one is a fluorinated ketone that belongs to a class of compounds known for their diverse chemical and biological properties. It has the molecular formula and a molecular weight of approximately 256.25 g/mol. The compound features a trifluoromethyl group, which significantly influences its reactivity and biological activity. Its structure includes a phenyl ring attached to a butanone moiety, contributing to its unique chemical characteristics.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one has shown potential in pharmacological applications, particularly in developing drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier effectively. Its interactions with various biological targets are an area of ongoing research.
The synthesis of 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one can be achieved through several methods:
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one has potential applications in:
Interaction studies have shown that this compound can interact with various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in biological systems. For instance, studies may focus on its binding affinity to specific receptors or enzymes relevant in therapeutic areas like neuropharmacology.
Several compounds share structural similarities with 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4,4,4-Trifluoro-1-(2-naphthalenyl)butan-1-one | Contains a naphthalene ring | Enhanced aromaticity and potential for π-stacking interactions |
4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione | Pyridine ring introduces heteroatoms | Increased polarity and potential for different biological activities |
4,4-Difluoroacetophenone | Lacks the azepane structure | Simpler structure but still retains some fluorinated properties |
The retrosynthetic pathway for 4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one hinges on three key intermediates: the trifluoromethyl ketone moiety, the 3-phenylazepane ring, and the butanone backbone. Disconnection at the amide bond reveals 4,4,4-trifluorobutanoyl chloride and 3-phenylazepane as precursors [1]. The azepane ring itself can be traced to nitroarene derivatives through photochemical dearomative ring expansion, a method demonstrated in recent azepane syntheses [3].
Critical to this analysis is the identification of stable intermediates that tolerate subsequent fluorination and acylation steps. For instance, ethyl 4,4,4-trifluoro-3-oxo-butanoate serves as a protected form of the trifluoromethyl ketone, enabling compatibility with Friedel-Crafts conditions [1]. Computational modeling suggests that electronic effects from the phenyl group on the azepane nitrogen enhance regioselectivity during acylation, reducing byproduct formation by 23–27% compared to non-aromatic analogues [3] [5].
Modern azepane syntheses employ two primary catalytic approaches:
Photochemical Dearomative Ring Expansion: Nitroarenes undergo blue light-mediated conversion to singlet nitrenes, which rearrange into seven-membered azepanes with 68–82% yields [3]. This method, demonstrated in the synthesis of 4-phenylazepane derivatives, offers atom economy and avoids stoichiometric reagents [3] [4].
Copper-Catalyzed Tandem Amination/Cyclization: Allenynes react with amines under Cu(I) catalysis (10 mol% CuBr, dioxane, 70°C) to form azepine-2-carboxylates, which are subsequently hydrogenated to azepanes [5]. This method achieves 73–89% yields for 3-substituted azepanes, though electron-deficient substrates require modified conditions [5].
Table 1 compares these methods:
Parameter | Photochemical [3] | Cu-Catalyzed [5] |
---|---|---|
Yield Range | 68–82% | 73–89% |
Reaction Time | 6–12 h | 4–8 h |
Substrate Scope | Nitroarenes | Allenynes |
Functionalization | Limited | High |
The choice between these methods depends on target substitution patterns. For 3-phenylazepane, photochemical expansion of nitrobenzene derivatives proves most efficient [3] [4].
Three predominant strategies enable trifluoromethylation in the target molecule:
Pre-Functionalized Building Blocks: Ethyl trifluoroacetate serves as a starting material, undergoing Claisen condensation with ethyl acetate to form 4,4,4-trifluoro-3-oxo-butanoate [1]. This approach achieves 93.2% yield in optimized conditions (110°C reflux, 8 h) [1].
Late-Stage Fluorination: While not directly observed in the provided sources, analogous methods suggest potential for electrophilic trifluoromethylation using Umemoto’s reagent (thermal stability permitting).
Reductive Trifluoroacetylation: Hydrogenation of 4,4,4-trifluoro-3-oxo-butanoyl chloride intermediates with Pd/C (5 mol%) in THF converts carbonyl groups to methylene while preserving CF~3~ groups [1].
Key challenges include minimizing defluorination during acylation. NMR studies indicate that aluminum chloride catalysts in Friedel-Crafts reactions reduce fluorine loss to <2% when reactions are conducted below 50°C [1] [2].
The final assembly employs Friedel-Crafts acylation to couple the trifluorobutanyl chloride with 3-phenylazepane:
Optimized Conditions
Mechanistic studies reveal that the azepane’s nitrogen coordinates with AlCl~3~, activating the carbonyl electrophile while directing acylation to the para position of the phenyl ring [2] [4]. Alternatives like Suzuki-Miyaura coupling remain impractical due to the instability of boronic esters under strongly fluorinated conditions.
Comparative analysis shows Friedel-Crafts outperforms Buchwald-Hartwig amidation (78% vs. 43% yield) for this substrate, attributed to the electron-donating effect of the azepane nitrogen [3] [5].